2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide
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Description
2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C14H14N6O3 and its molecular weight is 314.305. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-methoxy-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyridine-4-carboxamide, is a heterocyclic compound that contains a triazole ring . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
It is known that triazole compounds can bind to the biological system with a variety of enzymes and receptors . For instance, some triazole derivatives have been found to inhibit PARP-1 and EGFR enzymes
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The downstream effects of these activities would depend on the specific targets and mode of action of the compound.
Result of Action
Some triazole derivatives have shown potent inhibitory activities against certain cancer cell lines . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
It is known that the biological activity of triazole compounds can be influenced by various factors, including the presence of other substances and the ph of the environment .
Properties
IUPAC Name |
2-methoxy-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-22-11-7-9(3-4-15-11)13(21)17-8-10-18-19-12-14(23-2)16-5-6-20(10)12/h3-7H,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQEFWUIAMCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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